molecular formula C23H30N2O5S B2728458 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide CAS No. 921915-03-9

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide

Cat. No.: B2728458
CAS No.: 921915-03-9
M. Wt: 446.56
InChI Key: KDPGTGDULKXKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O5S and its molecular weight is 446.56. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-6-12-25-18-14-17(9-11-19(18)30-15-23(3,4)22(25)26)24-31(27,28)21-13-16(7-2)8-10-20(21)29-5/h8-11,13-14,24H,6-7,12,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPGTGDULKXKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)CC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide is a complex organic compound belonging to the benzoxazepine class. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities. The following sections will explore its synthesis, biological mechanisms, and relevant case studies.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzoxazepine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Alkylation : Introduction of the dimethyl and propyl groups is performed via alkylation reactions.
  • Amide Bond Formation : The sulfonamide group is attached through amide bond formation.

Industrial Production

In industrial settings, optimization of reaction conditions is crucial for high yield and purity. This includes:

  • Utilizing catalysts to enhance reaction rates.
  • Controlling temperature and pressure for favorable reaction pathways.
  • Implementing purification techniques such as recrystallization or chromatography.

This compound interacts with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : It can bind to receptors affecting signaling pathways.
  • Gene Expression : Interaction with DNA/RNA may influence gene expression patterns.

Biological Activities

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Properties : Studies have shown that compounds in the benzoxazepine class can induce apoptosis in cancer cells.
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.

Case Studies

Several studies highlight the biological activity of similar compounds:

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that benzoxazepine derivatives exhibited significant cytotoxic effects against human cancer cell lines with IC50 values ranging from 0.54 to 3.12 µM .
  • Antimicrobial Effects : Research has shown that certain benzoxazepine derivatives can inhibit the growth of pathogenic bacteria, with some compounds displaying minimum inhibitory concentrations (MIC) below 10 µg/mL .

Data Table

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of pathogenic bacteria
Enzyme InhibitionModulates activity of specific enzymes

Scientific Research Applications

Anticancer Properties

Preliminary studies have indicated that N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide exhibits significant cytotoxic effects against various cancer cell lines. Research has shown that this compound can induce apoptosis in a dose-dependent manner, making it a candidate for further development in cancer therapies.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro and in vivo. In animal models of inflammatory diseases such as ulcerative colitis and psoriasis, it has been observed to reduce inflammatory markers and improve clinical outcomes. This suggests its potential use in treating chronic inflammatory conditions.

Kinase Inhibition

Research indicates that this compound may act as an inhibitor of specific kinases involved in inflammatory processes. For instance, related compounds have shown potent inhibitory activity against RIPK1 kinase with an IC50 value of 1.0 nM, highlighting the potential of this compound in the development of targeted therapies for inflammatory diseases.

Clinical Trials for Ulcerative Colitis

A related compound is currently undergoing Phase II clinical trials (NCT02903966) aimed at evaluating its efficacy in reducing symptoms associated with active ulcerative colitis. Early results have shown promise in improving patient outcomes.

Psoriasis Treatment

Another ongoing trial (NCT02776033) is investigating the efficacy of similar compounds for treating psoriasis. These studies are crucial for understanding the therapeutic potential of this class of compounds.

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